molecular formula C5HBrCl2N2O2 B8234422 4-Bromo-2,6-dichloro-3-nitropyridine

4-Bromo-2,6-dichloro-3-nitropyridine

Cat. No.: B8234422
M. Wt: 271.88 g/mol
InChI Key: OKSCYZTVDCGTTG-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichloro-3-nitropyridine is a heterocyclic compound with the molecular formula C5HBrCl2N2O2 It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dichloro-3-nitropyridine typically involves the nitration of 2,6-dichloropyridine followed by bromination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at elevated temperatures. The resulting 2,6-dichloro-3-nitropyridine is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dichloro-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyridine derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The bromine and chlorine atoms can participate in oxidation reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution: Formation of 4-substituted-2,6-dichloro-3-nitropyridine derivatives.

    Reduction: Formation of 4-bromo-2,6-dichloro-3-aminopyridine.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

4-Bromo-2,6-dichloro-3-nitropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichloro-3-nitropyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like nitro and halogens can influence its reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dichloro-3-nitropyridine is unique due to the combination of bromine, chlorine, and nitro groups on the pyridine ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-bromo-2,6-dichloro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrCl2N2O2/c6-2-1-3(7)9-5(8)4(2)10(11)12/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSCYZTVDCGTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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